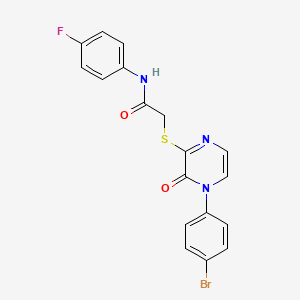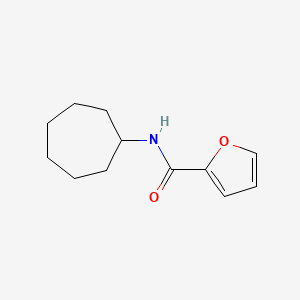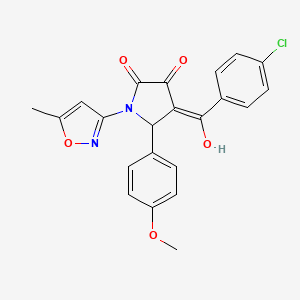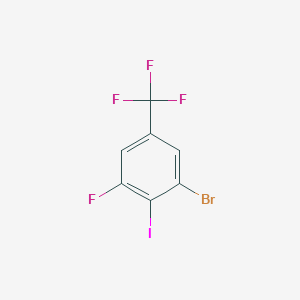
3-Bromo-5-fluoro-4-iodobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-4-iodobenzotrifluoride is a chemical compound with the following IUPAC name: 1-bromo-3-fluoro-2-iodo-5-(trifluoromethyl)benzene . Its molecular formula is C~7~H~2~BrF~4~I , and it has a molecular weight of approximately 368.89 g/mol . This compound belongs to the class of aromatic halides and contains both fluorine and iodine atoms, making it an interesting candidate for various applications.
Synthesis Analysis
The synthesis of This compound involves the introduction of bromine, fluorine, and iodine substituents onto a benzene ring. While specific synthetic routes may vary, researchers have explored methods such as halogenation reactions or cross-coupling reactions. For instance, copper-free Sonogashira cross-coupling reactions with differently para-substituted phenylacetylenes have been investigated .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Radioligand Synthesis for Brain Imaging
3-Bromo-5-fluoro-4-iodobenzotrifluoride derivatives have been utilized in the synthesis of radioligands for brain imaging. In particular, studies have explored their use in creating compounds like [11C]SP203, which is effective in imaging metabotropic glutamate 5 receptors (mGluR5) in the human brain using PET (Positron Emission Tomography). This application is crucial for studying various neurological conditions and for developing treatments for brain disorders (Siméon et al., 2012).
Luminescent Properties in Lanthanide Complexes
The compound's derivatives are also employed to investigate the luminescent properties of lanthanide complexes. Research has shown that halogens, like those present in this compound, can significantly impact the physical chemistry and luminescence of these complexes, which has implications in materials science and photonics (Monteiro et al., 2015).
Synthesis of Diversely Substituted Furans
In the realm of synthetic organic chemistry, derivatives of this compound have been utilized in the synthesis of diversely substituted furans. These compounds are of interest due to their wide range of applications in pharmaceuticals and agrochemicals (Li et al., 2011).
Chirality Probes in Chemical Synthesis
Certain configurations of this compound have been used as chirality probes in chemical synthesis, offering a stable framework for the preparation and study of chiral compounds. This has significant implications in the field of stereoselective synthesis and chiral resolution, which are critical in drug development and other areas of chemistry (Schreiner et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-2-iodo-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEKRAOYDDPKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)
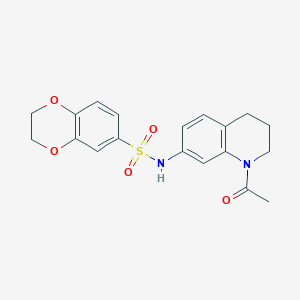
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)
![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)
![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)

![2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2537334.png)
